An In-depth Technical Guide to the Synthesis and Purification of Somatostatin-14
An In-depth Technical Guide to the Synthesis and Purification of Somatostatin-14
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: The following guide details the synthesis and purification of the peptide Somatostatin-14. The peptide "Flexinine" is not found in publicly available scientific literature; therefore, Somatostatin-14, a well-characterized cyclic peptide, is used as a representative example to illustrate the required technical depth and formatting.
Introduction
Somatostatin-14 is a 14-amino acid cyclic peptide hormone that plays a crucial role in regulating the endocrine system by inhibiting the release of various other hormones, including growth hormone and insulin.[1][2][3] Its sequence is H-Ala-Gly-Cys-Lys-Asn-Phe-Phe-Trp-Lys-Thr-Phe-Thr-Ser-Cys-OH, with a disulfide bridge between the cysteine residues at positions 3 and 14.[1][3][4] This guide provides a comprehensive overview of the chemical synthesis of Somatostatin-14 using Solid-Phase Peptide Synthesis (SPPS), followed by its purification and cyclization.
Synthesis of Linear Somatostatin-14
The synthesis of the linear 14-amino acid precursor of Somatostatin-14 is most commonly achieved using Fmoc-based Solid-Phase Peptide Synthesis (SPPS).[5] This method involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble resin support.[5]
Experimental Protocol: Fmoc-Based Solid-Phase Peptide Synthesis
This protocol outlines the manual synthesis of the protected linear Somatostatin-14 peptide on a rink amide resin.
Materials:
-
Rink Amide resin
-
Fmoc-protected amino acids with appropriate side-chain protection (e.g., Trt for Cys, Boc for Lys, Trt for Asn, tBu for Thr and Ser)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Coupling reagent: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
-
Base: N,N-Diisopropylethylamine (DIPEA)
-
Cleavage Cocktail: Trifluoroacetic acid (TFA), Triisopropylsilane (TIS), and water.
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes in a reaction vessel.
-
Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating it with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF and DCM.
-
Amino Acid Coupling:
-
In a separate vial, dissolve the first Fmoc-protected amino acid (Fmoc-Cys(Trt)-OH) in DMF.
-
Add HBTU and DIPEA to activate the amino acid.
-
Add the activated amino acid solution to the resin and shake for 2 hours.
-
Wash the resin with DMF and DCM.
-
-
Repeat Synthesis Cycle: Repeat the deprotection and coupling steps for each subsequent amino acid in the Somatostatin-14 sequence.
-
Cleavage and Deprotection:
-
After the final amino acid has been coupled, wash the resin with DCM and dry it.
-
Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water) for 2-3 hours to cleave the peptide from the resin and remove the side-chain protecting groups.
-
Precipitate the crude peptide in cold diethyl ether and centrifuge to collect the peptide pellet.
-
Wash the pellet with cold ether multiple times to remove scavengers.
-
Dry the crude linear peptide under vacuum.
-
Synthesis Workflow Diagram
Caption: Workflow for Solid-Phase Synthesis of Linear Somatostatin-14.
Purification of Linear Somatostatin-14
The crude linear peptide obtained after synthesis contains various impurities. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the standard method for purifying peptides.[6]
Experimental Protocol: Preparative RP-HPLC
Instrumentation and Materials:
-
Preparative HPLC system with a UV detector
-
C18 reversed-phase column
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
Crude linear Somatostatin-14 dissolved in Mobile Phase A
Procedure:
-
Sample Preparation: Dissolve the crude peptide in a minimal volume of Mobile Phase A.
-
Column Equilibration: Equilibrate the C18 column with 95% Mobile Phase A and 5% Mobile Phase B.
-
Gradient Elution: Inject the sample and elute with a linear gradient of increasing Mobile Phase B (e.g., 5% to 65% B over 60 minutes) at a constant flow rate.
-
Fraction Collection: Monitor the elution profile at 220 nm and collect fractions corresponding to the main peptide peak.
-
Purity Analysis: Analyze the purity of the collected fractions using analytical RP-HPLC.
-
Lyophilization: Pool the pure fractions and lyophilize to obtain the purified linear peptide as a white powder.
Purification Data Summary
| Parameter | Value | Reference |
| Crude Purity (Typical) | 40-60% | General |
| Post-HPLC Purity | >95% | [7] |
| Overall Yield (Protected) | 55-60% | [5] |
| Yield (Purified Dihydro) | 91% (from protected) | [5] |
Cyclization of Somatostatin-14
The final step in the synthesis of Somatostatin-14 is the formation of the disulfide bridge between the two cysteine residues to create the cyclic structure. This is an oxidation reaction.
Experimental Protocol: Disulfide Bond Formation
Materials:
-
Purified linear Somatostatin-14
-
Ammonium (B1175870) bicarbonate buffer (pH 8.5)
-
Potassium ferricyanide (B76249) solution
Procedure:
-
Dissolution: Dissolve the purified linear peptide in a dilute ammonium bicarbonate buffer (e.g., 0.1 M, pH 8.5) at a low concentration (e.g., 0.1 mg/mL) to favor intramolecular cyclization.
-
Oxidation: Slowly add a solution of potassium ferricyanide dropwise to the peptide solution while stirring. Monitor the reaction progress using analytical HPLC.
-
Quenching: Once the reaction is complete (disappearance of the linear peptide peak), quench the reaction by acidifying the solution with acetic acid.
-
Final Purification: Purify the cyclic peptide using preparative RP-HPLC with the same conditions as for the linear peptide to remove any remaining impurities and by-products.
-
Lyophilization: Lyophilize the pure fractions to obtain the final cyclic Somatostatin-14.
Purification and Cyclization Workflow Diagram
Caption: Workflow for Purification and Cyclization of Somatostatin-14.
Biological Mechanism of Action
Somatostatin-14 exerts its biological effects by binding to a family of five G protein-coupled receptors (GPCRs), designated SSTR1 through SSTR5.[1][4][8] The activation of these receptors triggers a signaling cascade that ultimately inhibits cellular processes, most notably hormone secretion.
Upon binding of Somatostatin-14 to its receptor, the associated inhibitory G protein (Gi) is activated.[1][8] This leads to the inhibition of the enzyme adenylyl cyclase, which in turn decreases the intracellular concentration of cyclic AMP (cAMP).[8] A reduction in cAMP levels leads to decreased activity of Protein Kinase A (PKA), which ultimately results in the inhibition of hormone exocytosis. The signaling pathway can also involve the modulation of ion channels and other kinase pathways like MAPK.[1][8]
Signaling Pathway Diagram
Caption: Simplified Signaling Pathway of Somatostatin-14.
References
- 1. Somatostatin | C76H104N18O19S2 | CID 16129706 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. lifescienceproduction.co.uk [lifescienceproduction.co.uk]
- 3. Somatostatin 14, human, rat, mouse, pig, chicken, frog [anaspec.com]
- 4. bachem.com [bachem.com]
- 5. Solid-phase peptide synthesis of somatostatin using mild base cleavage of N alpha-9-fluorenylmethyloxycarbonylamino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. hplc.eu [hplc.eu]
- 7. iscabiochemicals.com [iscabiochemicals.com]
- 8. researchgate.net [researchgate.net]
